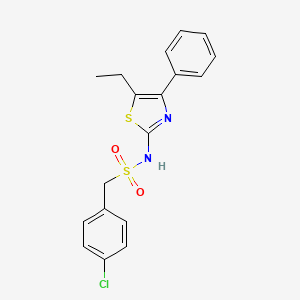![molecular formula C20H26N2O5S B4200835 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4200835.png)
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide
Übersicht
Beschreibung
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide, also known as Etrasimod, is a small molecule drug that belongs to the class of sphingosine-1-phosphate receptor modulators. It is currently under clinical development for the treatment of inflammatory bowel disease and other autoimmune disorders.
Wirkmechanismus
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide binds to and activates the sphingosine-1-phosphate receptor 1 (S1P1), which is expressed on the surface of immune cells. Activation of S1P1 by this compound leads to the internalization of the receptor, which prevents the migration of immune cells from the lymph nodes to sites of inflammation. This results in a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and tissue damage in preclinical and clinical studies. It has also been shown to improve clinical outcomes, such as disease activity and remission rates, in patients with inflammatory bowel disease. This compound has a favorable pharmacokinetic profile, with a long half-life and low clearance. It is well-tolerated and has a low incidence of adverse events.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its favorable pharmacokinetic profile, low incidence of adverse events, and well-established mechanism of action. However, it also has some limitations, such as its specificity for the S1P1 receptor and potential off-target effects.
Zukünftige Richtungen
There are several future directions for the development of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide. One direction is the exploration of its potential in the treatment of other autoimmune disorders, such as multiple sclerosis and psoriasis. Another direction is the development of combination therapies with other drugs, such as biologics, to enhance its efficacy. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential off-target effects.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of inflammatory bowel disease, including ulcerative colitis and Crohn's disease. It has also shown promising results in the treatment of other autoimmune disorders, such as multiple sclerosis and psoriasis. This compound works by modulating the sphingosine-1-phosphate receptor, which is involved in the regulation of immune cell trafficking. By modulating this receptor, this compound can reduce inflammation and prevent the migration of immune cells to sites of inflammation.
Eigenschaften
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-3-27-14-4-13-21-28(24,25)19-11-7-17(8-12-19)22-20(23)15-16-5-9-18(26-2)10-6-16/h5-12,21H,3-4,13-15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYHTUQEOHVVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4200774.png)
![2-(4-isopropylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4200775.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4200782.png)
![2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4200784.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4200786.png)
![3-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4200790.png)
![7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4200797.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4200805.png)
![9-chloro-6-methoxy-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4200823.png)
![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-phenylpropanoic acid](/img/structure/B4200837.png)
![methyl 3-{[(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4200846.png)
![N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4200856.png)
![methyl 2-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4200865.png)